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Executive Summary

Oxaborole tRNA trapping (OBORT) is a novel antimicrobial mechanism of action exploited by a
class of boron-containing heterocyclic compounds known as oxaboroles. This mechanism
specifically targets leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis.
By forming a stable ternary adduct with the terminal adenosine of tRNALeu within the editing
site of LeuRS, oxaboroles effectively trap the tRNA molecule, leading to the inhibition of protein
synthesis and subsequent cell death. This unique mode of action has been successfully
leveraged in the development of new antifungal and antibacterial agents, offering a promising
avenue to combat drug-resistant pathogens. This guide provides a comprehensive overview of
the OBORT mechanism, including its molecular basis, quantitative data on key inhibitors,
detailed experimental protocols for its study, and visualizations of the critical pathways and
workflows.

The Core Mechanism of Oxaborole tRNA Trapping
(OBORT)

The OBORT mechanism is a sophisticated mode of enzyme inhibition that targets the editing
domain of leucyl-tRNA synthetase (LeuRS), a class | aminoacyl-tRNA synthetase.[1][2] LeuRS
is responsible for the accurate attachment of leucine to its cognate tRNA (tRNALeu), a critical
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step in protein translation.[3] The enzyme possesses two active sites: a synthetic site for
aminoacylation and an editing site for proofreading and hydrolyzing mischarged tRNAs.[2][3]

The key to the OBORT mechanism lies in the unique chemical properties of the oxaborole
scaffold, which contains a boron atom that acts as a Lewis acid.[4] This allows the oxaborole
molecule to form a stable, covalent adduct with the 2'- and 3'-hydroxyl groups of the terminal
adenosine (A76) of tRNALeu.[4][5] This adduct formation occurs within the editing site of the
LeuRS enzyme.[5] The resulting ternary complex of LeuRS-tRNALeu-oxaborole effectively
"traps” the tRNA in a non-productive state, preventing the catalytic cycle of the enzyme and
ultimately halting protein synthesis.[5]

The specificity of oxaboroles for fungal or bacterial LeuRS over human cytoplasmic LeuRS can
be attributed to structural differences in the editing site of the enzyme across different species,
enabling the development of selective antimicrobial agents.[3]

Quantitative Data on Oxaborole Inhibitors

The efficacy of oxaborole compounds is quantified through various metrics, including the half-
maximal inhibitory concentration (IC50) against the target enzyme (LeuRS), the inhibition
constant (Ki), and the minimum inhibitory concentration (MIC) against whole microbial cells.
Below are tables summarizing these key quantitative data for prominent oxaborole inhibitors.

Table 1: Leucyl-tRNA Synthetase (LeuRS) Inhibition Data
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Target
Compound 2 . Enzyme IC50 (uM) Ki (uM) Reference
Organism
[An Antifungal
Agent Inhibits
an
Aminoacyl-
tRNA
) ) Synthetase
Tavaborole Saccharomyc  Cytoplasmic 1.85 (time- )
o - by Trapping
(AN2690) es cerevisiae  LeuRS dependent) )
tRNAin the
Editing Site.
Science.
2007 Jul
6;317(5834):
118-21.]
Tavaborole Candida Cytoplasmic 6]
(AN2690) albicans LeuRS
Epetraborole o
Escherichia [L121141171181
(GSK225105 ] LeuRS 0.31 -
coli [O][10][11]
2/AN3365)
Mycobacteriu
AN6426 m LeuRS 0.09 - [4]
tuberculosis
PT638 Staphylococc
LeuRS >100 - [12]
(prodrug) us aureus
Amino
Staphylococc
analogue of LeuRS 3.0+1.2 - [12]
us aureus
PT638
Mycobacteriu
AN3017 m LeuRS 0.64 - [3]
tuberculosis
AN2679 Mycobacteriu ~ LeuRS 21.3 - [3]
m
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tuberculosis

Note: IC50 and Ki values can vary depending on the experimental conditions, such as

substrate concentration.

Table 2: In Vitro Antimicrobial Activity (MIC) of
Oxaboroles
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Target MIC50 MIC90
Compound ) MIC (pg/mL) Reference
Organism (ng/mL) (ng/mL)
[Tavaborole
Topical
Solution, 5%
) for the
Tavaborole Trichophyton
1.0-8.0 4.0 8.0 Treatment of
(AN2690) rubrum
Onychomyco
sis. Anacor
Pharmaceutic
als. 2014.]
[Tavaborole
Topical
Solution, 5%
Trichophyton for the
Tavaborole
mentagrophyt 4.0-8.0 4.0 8.0 Treatment of
(AN2690)
es Onychomyco
sis. Anacor
Pharmaceutic
als. 2014.]
Epetraborole o
Escherichia
(GSK225105 i - - [11]
coli
2/AN3365)
Epetraborole
Enterococcus
(GSK225105 . - - [11]
faecalis
2/AN3365)
Epetraborole Staphylococc
(GSK225105 us 2 - - [11]
2/AN3365) epidermidis
Epetraborole Streptococcu
(GSK225105 s 2 - - [11]
2/AN3365) pneumoniae
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Epetraborole

Streptococcu
(GSK225105 - [11]
S pyogenes
2/AN3365)
Epetraborole Acinetobacter
(GSK225105 baumannii 05-4 - [11]
2/AN3365) (MDR)
Epetraborole i
Enterobacteri
(GSK225105 05-2 - [11]
aceae (MDR)
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AN6G426 m 0.13 - [4]
tuberculosis
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ZCLO039 s 5 - [3]
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Various 3-
substituted- Penicillium as low as
- [13][14]
2(5H)- chrysogenum  6.25
oxaboroles
Various 3-
substituted- Saccharomyc aslow as
. - [13][14]
2(5H)- es cerevisiae 5.20
oxaboroles

Note: MIC values can vary based on the specific strain and the testing methodology used.

Experimental Protocols
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Leucyl-tRNA Synthetase (LeuRS) Enzyme Inhibition
Assay (Aminoacylation Assay)

This assay is fundamental to quantifying the inhibitory activity of oxaborole compounds against
the LeuRS enzyme.[5]

Principle: The assay measures the amount of radiolabeled leucine that is attached to its
cognate tRNA by LeuRS in the presence and absence of an inhibitor.

Materials:

Recombinant LeuRS enzyme

e Oxaborole inhibitor compound

o 14C-labeled L-leucine

o Total tRNA preparation containing tRNALeu

o ATP solution

e Reaction buffer (e.g., Tris-HCI, MgCI2, KCI, DTT)
» Trichloroacetic acid (TCA) solution

» Filter membranes

Scintillation counter

Protocol:

» Reaction Mixture Preparation: Prepare a reaction mixture containing the LeuRS enzyme,
various concentrations of the oxaborole inhibitor, and 14C-labeled L-leucine in the reaction
buffer.

e Pre-incubation: Incubate the reaction mixture for a defined period (e.g., 10 minutes) at a
specific temperature (e.g., 30°C) to allow the inhibitor to bind to the enzyme.
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« Initiation of Reaction: Start the aminoacylation reaction by adding ATP and the total tRNA
preparation.

 Incubation: Allow the reaction to proceed for a set time (e.g., 20 minutes) at the same
temperature.

e Termination and Precipitation: Stop the reaction by adding cold TCA solution. This will
precipitate the charged tRNALeu, while the unincorporated radiolabeled leucine remains in
solution.

o Quantification: Collect the precipitate on a filter membrane and wash thoroughly with TCA to
remove any remaining free radiolabeled leucine. Measure the radioactivity of the filter
membrane using a scintillation counter.

o Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative
to a control reaction without the inhibitor. The IC50 value can then be determined by plotting
the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-
response curve.

Minimum Inhibitory Concentration (MIC) Determination

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the
visible growth of a microorganism.[5]

Principle: A standardized suspension of the target microorganism is exposed to serial dilutions
of the oxaborole compound in a suitable growth medium.

Materials:

Oxaborole inhibitor compound

Target microorganism (e.g., Trichophyton rubrum)

Ligquid growth medium (e.g., RPMI-1640 for fungi)

96-well microtiter plates

Spectrophotometer or visual inspection
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Protocol:

Inoculum Preparation: Prepare a standardized suspension of the microorganism from a fresh
culture, adjusting the turbidity to a specific McFarland standard to ensure a consistent cell
density.

Drug Dilution Series: Prepare a series of two-fold dilutions of the oxaborole inhibitor in the
liquid growth medium in the wells of a 96-well plate.

Inoculation: Add a standardized volume of the microbial inoculum to each well containing the
diluted drug. Include a positive control well (medium with inoculum, no drug) and a negative
control well (medium only).

Incubation: Incubate the microtiter plate under appropriate conditions (e.g., 35°C for 96
hours for Trichophyton species).

Reading Results: After incubation, determine the MIC by identifying the lowest concentration
of the oxaborole compound that shows no visible growth. This can be done visually or by
measuring the optical density using a spectrophotometer.

X-ray Crystallography of the LeuRS-tRNA-Oxaborole
Complex

This structural biology technique provides high-resolution insights into the molecular

interactions between the oxaborole inhibitor, tRNA, and the LeuRS enzyme.

Principle: A purified and crystallized complex of LeuRS, tRNA, and the oxaborole inhibitor is

exposed to an X-ray beam. The diffraction pattern of the X-rays is used to determine the three-

dimensional atomic structure of the complex.

General Protocol:

o Protein Expression and Purification: Express and purify high-quality, soluble LeuRS enzyme.

o Complex Formation: Form the ternary complex by incubating the purified LeuRS with its

cognate tRNA and the oxaborole inhibitor.
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» Crystallization: Screen for crystallization conditions using various techniques (e.g., hanging
drop vapor diffusion) to obtain well-ordered crystals of the complex.

o Data Collection: Mount a crystal and expose it to a high-intensity X-ray beam at a
synchrotron source to collect diffraction data.

o Structure Determination and Refinement: Process the diffraction data to determine the
electron density map and build an atomic model of the complex. Refine the model to best fit
the experimental data.

o Structural Analysis: Analyze the final structure to identify the key interactions between the
oxaborole inhibitor and the active site of the LeuRS enzyme, as well as its interaction with
the tRNA molecule.

Visualizations of Pathways and Workflows
The Oxaborole tRNA Trapping (OBORT) Mechanism
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Caption: The OBORT mechanism: Oxaboroles trap tRNALeu in the editing site of LeuRS,
forming a stable adduct and inhibiting protein synthesis.

Experimental Workflow for LeuRS Inhibition Assay
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Caption: Workflow for determining the IC50 of an oxaborole inhibitor against Leucyl-tRNA
Synthetase.

Workflow for Antifungal Drug Discovery and Resistance
Characterization
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Caption: A general workflow for the discovery of novel antifungal agents and the
characterization of resistance mechanisms.

Conclusion

The Oxaborole tRNA Trapping (OBORT) mechanism represents a significant advancement in
the field of antimicrobial drug discovery. Its unique mode of action, targeting an essential
enzyme through a novel trapping mechanism, provides a powerful tool against a range of
pathogens. The continued exploration of the structure-activity relationships of oxaborole
compounds, coupled with detailed mechanistic and resistance studies, will undoubtedly pave
the way for the development of the next generation of highly effective and specific antimicrobial
therapies. This guide serves as a foundational resource for researchers dedicated to advancing
this promising area of drug development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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